![molecular formula C31H46N2O3 B14424688 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid CAS No. 83485-07-8](/img/structure/B14424688.png)
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features an octadecyloxy group attached to one of the aromatic rings, which imparts unique properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by a coupling reaction. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and functional materials for electronic and optical applications.
Wirkmechanismus
The mechanism of action of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid involves its interaction with molecular targets through the diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in the configuration of the azo group. This property is exploited in applications such as molecular switches and photoresponsive materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-(2-(4-(Allyloxy)phenyl)diazenyl)benzoic acid
- (E)-4-(2-(4-(Hexyloxy)phenyl)diazenyl)benzoic acid
Comparison
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid is unique due to the presence of the long octadecyloxy chain, which imparts distinct physical and chemical properties. Compared to its analogs with shorter alkoxy chains, this compound exhibits different solubility, melting point, and phase behavior, making it suitable for specific applications in materials science and nanotechnology.
Eigenschaften
CAS-Nummer |
83485-07-8 |
|---|---|
Molekularformel |
C31H46N2O3 |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
4-[(4-octadecoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C31H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-36-30-24-22-29(23-25-30)33-32-28-20-18-27(19-21-28)31(34)35/h18-25H,2-17,26H2,1H3,(H,34,35) |
InChI-Schlüssel |
FNJKTZSDTWJALJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


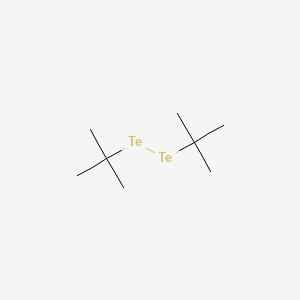
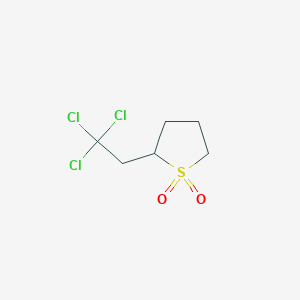
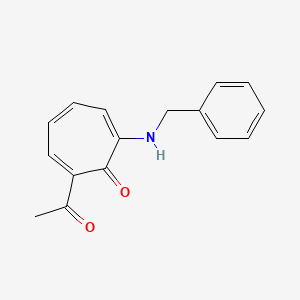
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
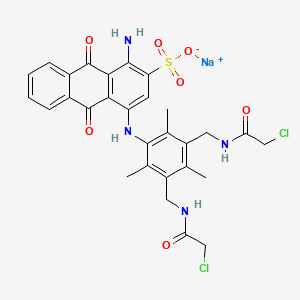
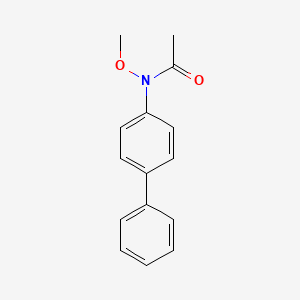
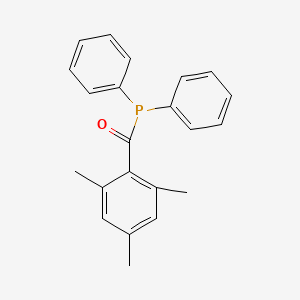
methanone](/img/structure/B14424648.png)
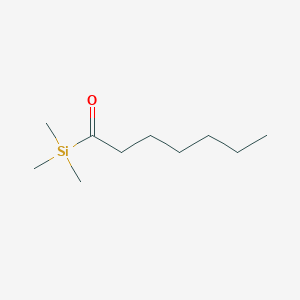
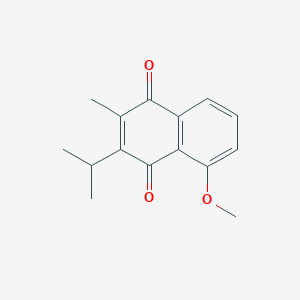

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
